Hexabromoethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,2-hexabromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPQMDDRCILHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208128 | |
| Record name | Hexabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-73-0 | |
| Record name | Hexabromoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexabromoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways in Hexabromoethane Chemistry
Advanced Synthesis of Hexabromoethane
Several approaches exist for the synthesis of this compound, each with its own characteristics and efficiencies.
Catalytic Bromination of Ethane (B1197151) and Derivatives
Radical bromination is a direct route to this compound, typically initiated by ultraviolet (UV) light . This method involves saturating ethane gas with bromine (Br₂) under controlled irradiation . UV light facilitates the homolytic cleavage of Br₂ into bromine radicals, which then abstract hydrogen atoms from ethane, generating ethyl radicals and hydrogen bromide (HBr) . The reaction propagates through subsequent attacks by bromine molecules until all six hydrogen atoms are substituted .
Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), can catalyze electrophilic substitution, potentially enhancing reaction rates and selectivity in the initial stages of bromination . However, their efficiency can decrease in later stages due to steric hindrance . Typical parameters for this method might involve catalyst loading of 5–10 mol% FeBr₃ and using carbon tetrachloride (CCl₄) as a solvent at temperatures between 50–80°C .
Conversions from Carbon Tetrabromide Precursors
While the provided text does not explicitly detail the conversion from carbon tetrabromide to this compound, it mentions carbon tetrabromide as a precursor in some contexts biosynth.comnih.gov. Carbon tetrabromide (CBr₄) can be obtained by the bromination of methane (B114726) or through halogen exchange of carbon tetrachloride with aluminum bromide wikipedia.org. Research indicates the use of tetrabromomethane and this compound as molecular precursors in surface-assisted elimination reactions for the bottom-up synthesis of metalated carbyne ribbons tongji.edu.cn. This suggests that CBr₄ can be involved in synthetic schemes that ultimately lead to highly brominated species, potentially including this compound under specific conditions, although the direct conversion pathway is not elaborated.
Novel Approaches in Perbromination Chemistry
Novel approaches in perbromination chemistry, such as surface-assisted elimination reactions, have utilized this compound as a precursor for the synthesis of one-dimensional carbon nanostructures like metalated carbyne ribbons tongji.edu.cn. These reactions, performed on surfaces like Cu(110) and Ag(110), involve α- and β-elimination reactions of molecular precursors, including this compound tongji.edu.cn.
Comparative analysis of synthesis methods highlights variations in yield, purity, and scalability. Radical bromination is noted for industrial scalability with reported yields of 60–75% and purity around 95% . A photochemical method utilizing CCl₄ shows higher yields (70–80%) and purity (98%) and is also suitable for industrial scale . Catalytic methods using FeBr₃ are described as pilot-scale with moderate yields (50–60%) and purity (90%) .
| Method | Yield (%) | Purity (%) | Scalability |
| Radical Bromination | 60–75 | 95 | Industrial |
| Catalytic (FeBr₃) | 50–60 | 90 | Pilot-scale |
| Photochemical (CCl₄) | 70–80 | 98 | Industrial |
Purification of crude this compound, which may contain impurities like tetrabromoethylene (B1617066) and unreacted bromine, can be achieved through fractional distillation under reduced pressure followed by recrystallization from carbon tetrachloride .
Mechanistic Investigations of this compound Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation Mechanisms and Products
This compound can be oxidized to form tetrabromoethylene .
Formation of Tetrabromoethylene
The decomposition of this compound upon heating yields tetrabromoethylene wikipedia.org. This thermal decomposition is a key pathway for the formation of tetrabromoethylene from this compound. While the detailed mechanism of this oxidation/decomposition is not fully described in the provided text, the transformation from a saturated perbrominated ethane to an unsaturated perbrominated ethylene (B1197577) suggests an elimination process involving the loss of bromine atoms.
| Reactant | Product | Conditions (Implied) |
| This compound | Tetrabromoethylene | Heating |
Reduction Pathways and Lower Brominated Ethanes
This compound can be subjected to reduction to yield lower brominated ethanes . This process typically involves the removal of bromine atoms and their replacement with hydrogen atoms. The extent of reduction can vary, leading to a series of products with fewer bromine substituents. While specific detailed reaction conditions and yields for the stepwise reduction of this compound to all lower brominated ethanes are not extensively detailed in the search results, the general principle of reduction to form these compounds is established .
Lower brominated ethanes include compounds such as pentabromoethane (B1585512) (C₂HBr₅), tetrabromoethane (C₂H₂Br₄), tribromoethane (C₂H₃Br₃), dibromoethane (C₂H₄Br₂), and bromoethane (B45996) (C₂H₅Br), ultimately leading back to ethane (C₂H₆). 1,1,2,2-Tetrabromoethane (B165195) is an example of a lower brominated ethane that can be formed through reduction pathways fishersci.atwikipedia.orgfishersci.cacenmed.comnih.gov. 1,2-Dibromoethane is another example service.gov.ukwikipedia.orgfishersci.co.ukherts.ac.uknih.gov.
Free Radical Substitution Mechanisms in Bromination
While this compound is a fully brominated ethane, the topic of free radical substitution mechanisms in bromination is relevant in the context of its synthesis and the potential for sequential bromination reactions starting from ethane or lower brominated ethanes. Free radical substitution is a common method for halogenating alkanes, typically initiated by UV light or heat savemyexams.comucr.edugauthmath.comsavemyexams.com.
The bromination of ethane to produce this compound proceeds through a series of free radical substitution steps, where hydrogen atoms are sequentially replaced by bromine atoms brainscape.comphysicsandmathstutor.comsavemyexams.comucr.eduquizlet.comscience-revision.co.uk. This process involves initiation, propagation, and termination steps savemyexams.comsavemyexams.com. The initiation step involves the homolytic cleavage of the bromine molecule (Br₂) into bromine radicals (Br•) by UV light or heat savemyexams.comsavemyexams.comscience-revision.co.uk. Propagation steps involve the reaction of a bromine radical with the alkane (or brominated alkane) to form an alkyl radical and HBr, followed by the reaction of the alkyl radical with a bromine molecule to form the brominated alkane and regenerate a bromine radical savemyexams.comsavemyexams.com. Termination steps involve the combination of two radicals savemyexams.comsavemyexams.com.
The exhaustive bromination of ethane under free radical conditions with excess bromine can lead to the formation of this compound ucr.eduquizlet.comscience-revision.co.uk.
Data Table 1: Selected Brominated Ethanes and PubChem CIDs
| Compound Name | Molecular Formula | PubChem CID |
| This compound | C₂Br₆ | 136384 |
| 1,1,2,2-Tetrabromoethane | C₂H₂Br₄ | 6588 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 7839 |
| Tetrabromoethylene | C₂Br₄ | 66232 |
| Acetylene | C₂H₂ | 6326 |
| Vinyl bromide | C₂H₃Br | 11641 |
Data Table 2: Thermal Decomposition of this compound
| Reactant | Conditions | Major Product | Reference |
| This compound | Heating | Tetrabromoethylene | wikipedia.org |
Detailed Research Findings:
Research has confirmed that this compound decomposes to tetrabromoethylene upon heating wikipedia.org. Studies on the thermal decomposition of hexahaloethanes, including this compound, using techniques like matrix isolation, have provided spectroscopic evidence supporting the mechanisms involved and the potential formation of highly unsaturated carbon species wikipedia.org. The free radical bromination of ethane has been studied, detailing the initiation, propagation, and termination steps leading to substituted products, including the potential for exhaustive bromination to this compound under appropriate conditions savemyexams.comucr.edusavemyexams.com.
Advanced Applications of Hexabromoethane in Specialized Chemical Research
Organic Synthesis Reagent Development
Hexabromoethane is a valuable reagent in organic synthesis, primarily functioning as a brominating agent. Its utility lies in its capacity to introduce bromine atoms into organic molecules, facilitating various chemical transformations.
Bromination of Alkenes and Aromatic Systems
This compound is particularly effective for the bromination of alkenes and aromatic systems. In the case of alkenes, bromination typically involves the addition of bromine across the carbon-carbon double bond, resulting in the formation of vicinal dibromides. masterorganicchemistry.com This reaction commonly proceeds through a cyclic bromonium ion intermediate and is characterized by anti-stereoselectivity. masterorganicchemistry.comorganic-chemistry.org While molecular bromine (Br₂) is a standard reagent for alkene bromination, this compound offers an alternative method for achieving this transformation. masterorganicchemistry.com
For aromatic systems, bromination is an instance of electrophilic aromatic substitution. openstax.org Aromatic rings generally exhibit lower reactivity towards electrophiles compared to alkenes and often necessitate the presence of a catalyst, such as a Lewis acid like FeBr₃, to activate the brominating species. openstax.org this compound's reactivity enables the introduction of bromine atoms onto aromatic rings, contributing to the synthesis of diverse brominated aromatic compounds.
Polymer Chemistry and Material Science Innovations
This compound finds application in polymer chemistry and contributes to advancements in material science, largely attributed to its function as a polymerization additive and its substantial bromine content.
Polymerization Initiation Mechanisms
In the field of polymer chemistry, this compound can be employed as a polymerization initiator. Polymerization is the process by which monomer molecules react together to form larger polymer chains or networks. aec.edu.inpsu.edu Addition polymerization, also known as chain-growth polymerization, is often initiated by a species that reacts with a monomer to start a growing polymer chain. aec.edu.inpsu.edulibretexts.orglibretexts.org Free radical polymerization, which involves species with unpaired electrons, is a common mode of addition polymerization. aec.edu.inlibretexts.orglibretexts.org While the precise mechanism of initiation by this compound depends on the specific reaction conditions and the monomers involved, its structure suggests it could act as a source of bromine radicals under conditions such as thermal decomposition or photolysis, which could then initiate the radical polymerization of susceptible monomers.
Enhanced Flame Retardancy in Polymeric Materials
A key application of this compound in material science is its use as an additive to improve the flame retardancy of polymers. google.com Many polymers are combustible, and flame retardants are incorporated to reduce their flammability. nih.govmdpi.com Halogenated compounds, including brominated substances like this compound, are recognized for their effectiveness in this role. nih.gov The mechanism typically involves the release of halogen radicals at elevated temperatures, which interrupt the radical chain reactions in the gas phase combustion process, thereby suppressing the flame. nih.gov The high concentration of bromine in this compound makes it an effective additive for increasing the flame resistance of polymeric materials. Research has indicated that the inclusion of this compound can lead to a notable decrease in polymer flammability.
Integration into Novel Material Architectures
The integration of this compound into novel material architectures can arise from its role as a flame retardant additive, which influences the bulk properties and architecture of the final material, particularly in applications demanding enhanced fire safety. nih.gov Beyond this, its chemical characteristics suggest potential in areas such as crystal engineering or the development of functional materials where precise molecular arrangement is critical. Research into halogen bonding highlights that brominated compounds like this compound can engage in the formation of co-crystals and supramolecular assemblies. researchgate.netresearchgate.net These interactions, where a halogen atom acts as an electrophilic site, can impact the solid-state structure and properties of materials. researchgate.netresearchgate.net While specific detailed examples of this compound's direct integration into novel material architectures outside of flame retardancy require further investigation, its properties suggest potential in these advanced material design contexts.
Biological and Radiochemical Research Applications
The distinctive properties of this compound, particularly its high bromine atom count and the nature of its carbon-bromine bonds, lend themselves to specific applications within biological and radiochemical research contexts.
Model Compound in Halogenated Substance Studies
This compound serves as a model compound in research aimed at understanding the behavior and effects of highly halogenated substances. Its fully brominated structure provides a simplified yet relevant system for investigating interactions involving carbon-bromine bonds. Studies involving this compound can provide insights into how similar halogenated compounds behave in various environments, including biological systems and during radiochemical processes.
Research has utilized this compound to study halogen bonding, a type of non-covalent interaction involving a halogen atom acting as an electrophile. mdpi.commappingignorance.org Studies have explored this compound functioning as a halogen bond acceptor towards halide ligands in metal complexes. mdpi.comresearchgate.net This research contributes to the broader understanding of intermolecular forces involving halogenated compounds, which is relevant in fields such as supramolecular chemistry and crystal engineering, with potential implications for the design of functional systems. mdpi.com
Furthermore, this compound's role as a model compound extends to investigating the biological impact of brominated substances. Research has employed this compound in biological studies to examine the effects of halogenated compounds on living organisms, allowing researchers to explore the biological impacts, including potential toxicity and metabolic pathways, associated with brominated substances.
Potential in Radiology and Imaging Modalities
Due to its substantial bromine content, this compound holds potential applications in radiology and various imaging techniques. The presence of heavy bromine atoms allows for effective absorption of X-rays, a property that is valuable in contrast agents used in medical imaging.
The ability of this compound to absorb X-rays makes it a candidate for research into radiological contrast agents. Such agents are crucial for enhancing the visibility of specific structures within biological systems during imaging procedures, potentially leading to improved diagnostic imaging techniques. While research in this specific area involving this compound is specialized, the principle of using brominated compounds for contrast enhancement in X-ray-based imaging modalities like Computed Tomography (CT) is well-established. The high atomic number of bromine contributes significantly to X-ray attenuation, forming the basis for its potential use in this domain.
Radiochemistry research also explores the development of radiopharmaceuticals for diagnostic imaging, often involving the incorporation of radioisotopes into molecular structures. mdpi.comnih.gov While this compound itself is a stable compound, research involving highly halogenated molecules in radiochemistry could potentially explore the synthesis of radioactive analogues or their use in studying the behavior of halogens in radiolabeling processes relevant to imaging. Advancements in radiochemistry and nuclear methods are continuously being investigated for safer and more sustainable applications in medical imaging, including optimizing radiopharmaceutical synthesis. iocscience.org
Here is a summary of potential research applications:
| Research Area | Potential Application of this compound | Relevance |
| Halogenated Substance Studies (Model Compound) | Investigating halogen bonding interactions. mdpi.comresearchgate.net | Understanding intermolecular forces in supramolecular chemistry. mdpi.com |
| Biological Studies (Model Compound) | Studying the biological impact, toxicity, and metabolic pathways of brominated compounds. | Assessing the effects of halogenated substances on living organisms. |
| Radiology and Imaging Modalities (Potential Use) | Research into radiological contrast agents due to X-ray absorption. | Enhancing visibility of biological structures in imaging. |
| Radiochemistry (Potential Relevance) | Studying halogen behavior in radiolabeling processes or synthesizing radioactive analogues. | Developing radiopharmaceuticals for diagnostic imaging. mdpi.comnih.goviocscience.org |
Toxicological Research and Biological Impact of Hexabromoethane
Mechanisms of Action in Biological Systems
The biological activity of hexabromoethane is largely attributed to its capacity to interfere with cellular processes . Its mechanism of action may involve halogen bonding and electrostatic interactions .
Interference with Cellular Processes
This compound has been shown to interfere with various cellular processes . While the specific details regarding this compound's interference are not extensively detailed in the search results, the broader field of toxicology indicates that toxicants can disrupt cellular activity through various means, including altering the biological microenvironment or reacting with specific target molecules uomustansiriyah.edu.iq. Such interference can lead to cellular dysfunction uomustansiriyah.edu.iq.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS)
This compound may induce oxidative stress by generating Reactive Oxygen Species (ROS) . Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to neutralize them, leading to potential damage to lipids, proteins, and DNA nih.govmedicalnewstoday.com. ROS are produced intrinsically from normal cellular metabolism and extrinsically from environmental factors like toxins frontiersin.org. While ROS serve as signaling molecules at low levels, elevated levels contribute to oxidative stress nih.gov. The body possesses an antioxidant system, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), to combat ROS-induced damage frontiersin.org.
Disruption of Cellular Signaling Pathways
This compound has been reported to disrupt cellular signaling pathways . Cellular signaling pathways are crucial for relaying extracellular signals to intracellular sites, regulating various cellular processes like growth, differentiation, and apoptosis researchgate.net. Disruptions in these pathways can lead to cellular dysfunction and contribute to various diseases researchgate.net. Toxicants can influence cellular activity by altering the regulation of these pathways uomustansiriyah.edu.iq.
Alteration of Enzyme Activity (e.g., Cytochrome P450)
This compound may alter enzyme activity, including affecting cytochrome P450 (CYP450) enzymes . CYP450 enzymes are a superfamily of monooxygenases that play a significant role in metabolizing endogenous and exogenous compounds, including toxins and drugs mdpi.commdpi.com. They are primarily located in the liver and intestine but are also found in other tissues mdpi.com. Alterations in CYP450 enzyme activity can impact the metabolism of various substances, potentially leading to the accumulation of toxic compounds or altered biological responses frontiersin.org. Research indicates that various xenobiotics can affect CYP450 enzymes mdpi.com.
Specific Organ System Toxicity Studies
Research indicates that this compound exhibits significant acute toxicity in various animal models . Studies have revealed effects on different organ systems .
Neurological Effects and Neurotoxicity
Neurological effects, including tremors and other signs of neurotoxicity, have been observed in studies involving this compound . Neurotoxicity refers to the disruption of the nervous system by hazardous chemicals mdpi.com. Exposure to neurotoxicants can result in neurological abnormalities and functional impairments mdpi.comnih.gov. Studies on neurotoxicants often investigate their effects on neuronal function and survival biorxiv.org. Research in this area utilizes various models to understand the molecular events leading to neurotoxicity biorxiv.org.
Table 1: Summary of Potential Biological Impacts of this compound
| Mechanism/Effect | Description |
| Interference with Cellular Processes | Ability to disrupt normal cellular functions. |
| Induction of Oxidative Stress and ROS | Generation of reactive oxygen species leading to potential cellular damage. |
| Disruption of Cellular Signaling Pathways | Interference with the communication networks within cells. |
| Alteration of Enzyme Activity | Impact on the function of enzymes, such as Cytochrome P450. |
| Neurological Effects / Neurotoxicity | Observed effects on the nervous system, including tremors. |
Hepatotoxicity and Liver Manifestations
Studies, such as those conducted by the National Toxicology Program (NTP) on Sprague Dawley rats, have shown that this compound can cause hepatotoxicity. Increased liver weights and damage were noted at higher doses in these studies . Hepatotoxicity refers to liver damage caused by chemicals nih.gov.
Immunological Effects and Lymphocyte Alterations
Research has indicated that this compound can lead to immunological effects, including alterations in immune function. Studies have observed increased spleen weights and changes in lymphocyte populations . Lymphocytes are a type of white blood cell that play a crucial role in the immune system clevelandclinic.orgphysio-pedia.com. Alterations in lymphocyte populations can impact the body's ability to fight infection and disease clevelandclinic.org.
Endocrine Disrupting Properties and Reproductive Health Impacts
This compound has demonstrated endocrine-disrupting properties . Endocrine disruptors are substances that can interfere with the normal function of the endocrine system, which is responsible for producing hormones that regulate various bodily processes, including reproduction nih.govepa.govenv-health.orgmdpi.comnih.gov. Studies have shown that this compound can affect ovarian function in primates and rodents . Endocrine-disrupting chemicals can impact reproductive health at various life stages, from conception to adulthood env-health.orgmdpi.com.
Metabolic Pathways and Bioaccumulation in Organisms
Research investigating the metabolic pathways of this compound has provided insights into its toxicity mechanisms in aquatic organisms . Bioaccumulation is the process where an organism absorbs a contaminant from its food or environment faster than it can excrete it, leading to accumulation in its tissues epa.gov. The potential for a substance to bioaccumulate is primarily related to its lipophilicity ecetoc.org.
Studies on aquatic organisms exposed to this compound have demonstrated significant toxic effects . These effects include adverse impacts on reproductive health and increased mortality rates in fish populations . Research has also indicated bioaccumulation in aquatic organisms following exposure . Bioaccumulation in aquatic environments is a concern, especially for substances with high persistence and toxicity ecetoc.org.
The persistence of this compound raises concerns regarding its potential for bioaccumulation in food chains and long-term ecological impacts . Biomagnification, a process where the concentration of substances increases at successive levels in a food chain, can occur with bioaccumulative substances epa.govecetoc.orgorst.edu. While biomagnification is not as widespread as commonly believed, it has been demonstrated for a limited number of substances ecetoc.org. The presence of bioaccumulative contaminants in food webs can impact organisms at higher trophic levels epa.gov.
Research on Aquatic Organism Exposure
Occupational Exposure and Case Studies in Toxicology
Occupational exposure to this compound can occur in environments where it is utilized . A study involving workers exposed to this compound revealed elevated serum levels of brominated compounds . This exposure correlated with respiratory issues and skin lesions, highlighting the need for stringent safety measures . Case studies in toxicology provide valuable information on the effects of chemical exposure in real-world settings aiha.org. For instance, case studies on occupational exposure to other brominated hydrocarbons, such as ethylene (B1197577) dibromide, have documented severe health effects, including liver and kidney failure nih.gov.
Table 1: Summary of Toxicological Effects of this compound
| Effect | Observed Manifestations/Findings | Affected Systems/Organisms | Source |
| Hepatotoxicity | Increased liver weights and damage | Sprague Dawley rats | |
| Immunological Effects | Increased spleen weights, changes in lymphocyte populations | Animal models | |
| Endocrine Disruption | Affected ovarian function | Primates, Rodents | |
| Reproductive Health Impacts | Adverse effects on reproductive health, reduced reproductive success | Aquatic organisms (fish populations), Primates, Rodents | |
| Bioaccumulation | Accumulation in tissues | Aquatic organisms | |
| Occupational Exposure | Elevated serum brominated compounds, respiratory issues, skin lesions | Workers |
Table 2: Bioaccumulation and Environmental Fate
| Property/Process | Observation/Finding | Environmental Relevance | Source |
| Environmental Persistence | Resistant to degradation, estimated half-life 3-6 years | Concern for bioaccumulation and long-term ecological impacts | |
| Bioaccumulation | Accumulation in organisms | Potential for trophic transfer in food chains | epa.gov |
| Biomagnification | Potential for increased concentration up the food chain | Concern for top predators | epa.govecetoc.orgorst.edu |
Environmental Fate and Degradation Studies of Hexabromoethane
Environmental Persistence and Half-Life Determination
Hexabromoethane is considered resistant to environmental degradation. Its persistence in the environment is a significant concern. ontosight.aicymitquimica.com
Soil and Aquatic Environment Persistence
In soil, this compound has an estimated half-life between 3 to 6 years. This persistence in soil contributes to concerns regarding its long-term presence in the environment. Information regarding its specific persistence and half-life in aquatic environments is less detailed in the provided sources, although the compound's low solubility in water is noted. ontosight.aicymitquimica.com Studies on aquatic organisms exposed to this compound have demonstrated toxic effects, underscoring the potential risks it poses to aquatic ecosystems.
Degradation Pathways in Environmental Contexts
This compound can undergo degradation through various pathways, including microbial processes, photochemical decomposition, and thermal decomposition, as well as radiolysis.
Microbial Degradation Processes
While the provided information highlights the general resistance of this compound to environmental degradation, specific detailed research findings on microbial degradation processes of this compound were not extensively available within the search results. However, the broader context of environmental degradation of organic compounds often involves microbial activity.
Photochemical Decomposition
Like many other halocarbons, this compound decomposes when exposed to radiation, which includes photochemical processes initiated by light. wikipedia.org Specific details regarding the photochemical decomposition pathways and rates of this compound were not detailed in the provided snippets.
Thermal Decomposition and Radiolysis Studies
This compound decomposes upon heating, releasing toxic fumes of bromine. ontosight.ai Upon heating, it decomposes to tetrabromoethylene (B1617066). wikipedia.org
Studies have investigated the effects of ionizing radiation and thermal treatment on solid this compound. aip.orgaip.org Research on the Szilard-Chalmers chemistry and radiation chemistry of solid C₂Br₆ has examined the fate of Br⁸² atoms produced by neutron irradiation. aip.orgaip.org These studies utilized methods involving the extraction of Br⁸² into aqueous solution after dissolving irradiated this compound in carbon disulfide, or dissolution in liquid bromine followed by solvent evaporation. aip.org The "aqueous yield" of Br⁸² in this compound irradiated with neutrons at -196°C and analyzed at 0°C was found to be 34%. aip.org This yield was reduced to approximately 24% by heating to 100°C for one hour prior to analysis. aip.org Exposure to Co⁶⁰ gamma radiation at -196°C before or after neutron irradiation did not affect the yield without thermal annealing but lowered it to 3.5% for samples annealed for 1 hour at 100°C. aip.org Analyses of thermal annealing curves at various gamma doses and temperatures suggest the existence of multiple processes by which gamma defects and Br⁸²-containing defects are annealed. aip.org The radiolysis of this compound also results in the production of Br₂, and the yield of Br₂ is reduced by thermal annealing in a manner similar to the annealing of Br⁸². aip.org
Advanced Analytical Methodologies for Hexabromoethane Characterization and Detection
Chromatographic Techniques
Chromatographic techniques are essential for separating hexabromoethane from mixtures and for its quantitative analysis.
Gas Chromatography (GC)
Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds, including this compound. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components are then detected, allowing for identification and quantification. GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying this compound in complex matrices. nih.govuu.nl GC analysis has been used in studies involving this compound, for instance, to analyze reaction mixtures. uu.nl
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another chromatographic technique applicable to this compound, particularly if it is in a solution or part of a less volatile mixture. ccspublishing.org.cn HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. While GC is often preferred for more volatile halogenated hydrocarbons, HPLC can be utilized depending on the specific sample matrix and the need for separation from other compounds. HPLC has been used in research involving this compound, for example, in purification processes. rug.nl
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure, symmetry, and presence of specific functional groups in this compound.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique used to determine the molecular weight and structural information of a compound by ionizing and fragmenting it, then measuring the mass-to-charge ratio of the resulting ions. kingdraw.com GC-MS, which combines the separation power of GC with the identification capabilities of MS, is particularly useful for the analysis of this compound. nih.govnist.govspectrabase.com The mass spectrum of this compound shows characteristic peaks corresponding to its molecular ion and fragment ions, which aids in its unambiguous identification. nih.govnist.govspectrabase.com Data from GC-MS analysis of this compound is available in spectral databases. nih.govnist.govspectrabase.com
Raman Spectroscopy Applications
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a compound, which are characteristic of its chemical structure and symmetry. Raman spectroscopy is considered critical for determining the symmetry and vibrational modes of this compound. For this compound, Raman frequencies near 150–300 cm⁻¹ correspond to C-Br stretching vibrations, and depolarization factors help confirm its D₃d symmetry in the solid state. aip.orgaip.org Studies have reported Raman frequencies, relative intensities, and depolarization factors for this compound. aip.orgaip.org While infrared (IR) spectroscopy can complement Raman spectroscopy, Raman is often preferred for this compound due to reduced interference from the heavy bromine atoms.
X-ray Analysis in Structural Determination
X-ray analysis, specifically X-ray diffraction (XRD), is a powerful technique for determining the crystal structure and molecular arrangement of solid compounds like this compound. researchgate.netjetir.org X-ray diffraction studies have been used to refine the structure of this compound in the solid state, confirming its symmetrical configuration with D₃d symmetry. researchgate.net These studies provide precise measurements of bond lengths (e.g., C-C and C-Br) and bond angles, contributing significantly to understanding its molecular geometry and packing in the crystal lattice. researchgate.net X-ray analysis reveals details such as hexagonal packing and space group information for this compound. researchgate.net
Table 1: Analytical Techniques for this compound Characterization
| Technique | Principle | Applications for this compound |
| Gas Chromatography (GC) | Separation based on partitioning between stationary and gas phases. | Separation from mixtures, quantitative analysis. uu.nl |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between stationary and liquid phases. | Purification, analysis in solutions or less volatile mixtures. ccspublishing.org.cnrug.nl |
| Mass Spectrometry (MS) | Ionization and fragmentation followed by mass-to-charge analysis. | Molecular weight determination, structural elucidation, identification (especially with GC-MS). nih.govnist.govspectrabase.com |
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations. | Determination of molecular symmetry and vibrational modes, structural confirmation. aip.orgaip.org |
| X-ray Analysis (XRD) | Diffraction of X-rays by crystal lattice. | Determination of crystal structure, bond lengths, bond angles, and molecular symmetry in solid state. researchgate.net |
Radiochemical Analysis Techniques
Radiochemical analysis techniques play a significant role in studying the behavior of this compound, particularly concerning the fate of bromine atoms following nuclear processes. These methods are crucial for understanding the effects of neutron irradiation and subsequent chemical transformations within the compound. The radioactive isotope Br-82, produced through neutron activation of stable Br-81, serves as a tracer to investigate the chemical environment and reactions of bromine atoms in solid this compound. aip.orgaip.org
Szilard-Chalmers Chemistry Investigations
Szilard-Chalmers chemistry, which exploits the recoil energy imparted to an atom following a nuclear reaction (such as neutron capture), has been investigated in solid this compound (C₂Br₆). aip.orgaip.org The Br-81(n,γ)Br-82 process results in the Br-82 atom being born with high kinetic energy due to recoil from emitted gamma rays. aip.org This recoil energy, potentially exceeding 100 eV, is significantly greater than the bond energy of the C-Br bond in this compound, leading to the rupture of this bond. aip.org The recoiling Br-82 atom or ion is thus displaced from its original position within the crystal lattice and exists in a different chemical form than the parent this compound molecule. aip.org
Investigations into the Szilard-Chalmers effect in solid this compound have explored the impact of various factors, including temperature and exposure to ionizing radiation, on the chemical fate of the recoiling Br-82 atoms. aip.orgaip.org These studies aim to understand the characteristics of the states in which the Br-82 atoms are deposited in the organic crystal after nuclear activation. aip.org The ability to distinguish the radioactive Br-82 atoms from the stable bromine atoms in the sample is central to these investigations. aip.org
Determination of Br-82 Chemical Forms
The determination of the chemical forms of Br-82 produced by the Szilard-Chalmers effect in neutron-irradiated solid this compound is essential for understanding the recoil process and subsequent reactions within the crystal. Studies have identified the existence of multiple chemically distinguishable forms of Br-82. aip.orgaip.org
Two primary analytical methods have been employed to differentiate these forms:
Aqueous Extraction: This method involves dissolving the irradiated C₂Br₆ in carbon disulfide (CS₂) and subsequently extracting with an aqueous solution. The fraction of Br-82 that transfers into the aqueous phase, referred to as the "aqueous yield," represents Br-82 atoms that are in a chemical form separable from the organic this compound matrix. aip.orgaip.org
Dissolution in Liquid Bromine: This method involves dissolving the irradiated crystals in liquid bromine (Br₂) followed by evaporation of the solvent. The partition of radioactivity is determined, with some Br-82 species being volatile and lost during evaporation, while others remain in the solid residue. aip.orgaip.org
By using these methods, researchers can determine the fraction of Br-82 atoms converted from C₂Br₆ to other chemical forms as a result of the recoil process, as well as changes in chemical form induced by thermal treatments or exposure to ionizing radiation. aip.org
Research findings indicate that at least three distinct Br-82-containing species are present in the crystal following neutron irradiation, distinguishable by these analytical procedures. aip.org Two of these species behave in a manner consistent with being present as, or forming, Br₂ and C₂Br₆ upon dissolution. aip.org A third species is volatile and lost during the evaporation of liquid bromine. aip.org
Data from investigations into the aqueous yield of Br-82 from C₂Br₆ irradiated with neutrons at -196°C and analyzed at 0°C show an initial aqueous yield of 34%. aip.orgaip.org Thermal annealing of the irradiated samples can significantly alter the distribution of Br-82 among these chemical forms. For instance, heating the crystal to 100°C for one hour prior to analysis lowers the aqueous yield to about 24%. aip.orgaip.org Exposure to gamma radiation can also influence the yields, particularly in conjunction with thermal annealing. aip.org
The analytical techniques, particularly the combination of dissolution in different solvents and subsequent separation steps, allow for the characterization of the chemical states of the recoiling bromine atoms and provide insights into the complex solid-state reactions occurring after the nuclear recoil event in this compound. aip.org
Table: Aqueous Yield of Br-82 from Neutron-Irradiated Solid this compound
| Irradiation Temperature (°C) | Analysis Temperature (°C) | Treatment Prior to Analysis | Aqueous Yield (%) | Source |
| -196 | 0 | None | 34 | aip.orgaip.org |
| -196 | 0 | Heated to 100°C for 1 hour | ~24 | aip.orgaip.org |
Computational Chemistry Approaches to Hexabromoethane Research
Quantum Mechanical Calculations and Electronic Structure
Quantum mechanical (QM) calculations are fundamental tools used to determine the electronic structure of molecules, providing insights into their properties and behavior nih.govnorthwestern.edu. These methods solve the Schrödinger equation to approximate the wavefunction of electrons in a molecule northwestern.eduarxiv.org.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency nih.govriken.jp. DFT studies on hexabromoethane and related systems have been conducted to optimize geometries and calculate various properties.
For instance, DFT at the B3LYP/6-31G level has been used to optimize geometries and calculate binding energies in studies involving this compound and cyclopentadienyl (B1206354) ruthenium bromide complexes . These calculations have revealed discrepancies in Br···Br distances between experimental (2.8–3.2 Å) and computational (3.1–3.4 Å) results, suggesting the need for refined basis sets and consideration of solvent effects . DFT calculations have also been applied to investigate the electronic properties of carbyne-like nanostructures synthesized from this compound on surfaces, demonstrating width-dependent band gap modulation influenced by interchain interactions tongji.edu.cnacs.org. Mechanistic insights into on-surface elimination reactions of this compound have also been provided through DFT-based transition-state theory calculations tongji.edu.cn.
DFT calculations have also been employed to study the rotational barriers in hexahalodigallate anions, which are considered heavy main-group analogues to ethane (B1197151). Using the B3LYP functional with large basis sets (6-311+G(fd,)), the barrier to rotation in hexabromodigallate was found to be small, approximately 5.1 kJ mol⁻¹ tandfonline.com.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time by solving Newton's equations of motion ebsco.comwikipedia.org. These simulations provide a dynamic view of a system's evolution and can be used to study processes that are difficult to observe experimentally ebsco.commdpi.com.
MD simulations can provide detailed insights into how molecules interact and undergo conformational changes ebsco.com. In the context of this compound, MD simulations can be used to study its behavior in different environments, such as in solution or on surfaces. They can also help to understand the dynamics of supramolecular assemblies involving this compound, such as its packing in crystals with cyclopentadienyl ruthenium bromides amazonaws.com. MD simulations can complement experimental data and assist in the design of experiments mdpi.com.
Computational Toxicology and Predictive Modeling
Computational toxicology utilizes computer-based models and simulations to predict the potential adverse effects of chemicals azolifesciences.comnih.govnumberanalytics.com. This field offers efficient methods for evaluating chemical safety and can reduce the reliance on traditional animal testing azolifesciences.comnih.gov.
Prediction of Adverse Effects and Mechanisms
In silico models are used to predict the potential adverse effects of chemicals based on their structural and functional properties, providing insights into potential risks azolifesciences.com. Computational systems toxicology approaches can help to decipher putative biological mechanisms triggered by chemicals and link them to possible adverse outcomes nih.gov.
While specific computational toxicology studies focusing solely on predicting adverse effects of this compound were not extensively detailed in the search results, the general principles and methodologies of this field are applicable. Computational models can predict toxicity endpoints and dose-response relationships based on chemical structure numberanalytics.com. The biological activity of this compound is known to involve interference with cellular processes, including the induction of oxidative stress and disruption of signaling pathways . Computational models could potentially be used to further investigate these mechanisms and predict specific adverse effects based on the interaction of this compound with biological targets.
Theoretical Studies of Reaction Mechanisms and Kinetics
Theoretical studies, often employing methods like Density Functional Theory (DFT), are valuable tools for exploring the potential reaction pathways and kinetics of this compound. Chemical kinetics is the study of reaction rates and the factors influencing them, closely linked to understanding reaction mechanisms, which are theories explaining how reactions occur. libretexts.orgresearchgate.net Computational methods can provide information about transition states and reaction intermediates, which may be difficult to obtain experimentally. nih.gov
While specific detailed computational studies on the reaction mechanisms and kinetics of this compound itself were not extensively found in the search results, the principles and methodologies applied to similar halogenated hydrocarbons and other chemical systems are relevant. For instance, computational chemistry, particularly DFT, has been widely used to study oxidative coupling mechanisms and C-H activation steps in various reactions. unirioja.es The steady-state approximation is a common approach in analyzing reaction mechanisms theoretically. yorku.ca Machine learning force fields are also being developed to accurately determine energy barriers in catalytic reaction pathways, offering a faster alternative to direct ab-initio simulations. arxiv.org
This compound is known to decompose upon heating to form tetrabromoethylene (B1617066). wikipedia.org It also undergoes decomposition when exposed to radiation. wikipedia.org It can participate in various chemical reactions, including oxidation to tetrabromoethylene, reduction to lower brominated ethanes, and substitution reactions with nucleophiles. Theoretical studies could be applied to investigate the energy profiles and transition states involved in these decomposition and reaction pathways, providing a deeper understanding of their mechanisms and kinetics.
Crystallographic Data vs. Computational Discrepancies
Crystallographic studies provide experimental data on the solid-state structure of this compound, including bond lengths, angles, and packing arrangements. This compound is a yellowish-white crystalline solid. wikipedia.org X-ray crystallography has been used to refine its structure in the solid state, indicating a D₃d symmetry with a C–C bond length of 1.64 Å and average C–Br bond lengths of 1.93 Å. It exhibits hexagonal packing in the crystal lattice. The Crystallography Open Database (COD) contains records for this compound crystal structures. nih.gov
Computational methods, such as DFT, are frequently used to calculate and predict crystal structures and properties. mpg.dechemrxiv.orgmdpi.comresearchgate.net Comparing computationally derived structural parameters with experimental crystallographic data is a crucial step in validating theoretical models and understanding the limitations of different computational approaches. Discrepancies can arise between theoretical and experimental results. For example, in studies of other hexahalogenated compounds, DFT calculations have been used to determine rotational barriers, and comparisons have been made with crystallographic findings regarding molecular conformations in the solid state. tandfonline.com
In the context of this compound, computational studies could aim to reproduce the experimentally observed D₃d symmetry and lattice parameters. Any deviations between calculated and experimental values for bond lengths, angles, or unit cell dimensions could highlight areas where the computational model or parameters need refinement. For instance, discrepancies in Br···Br distances between experimental and computational data have been observed in studies involving this compound complexes, suggesting the need for refined basis sets and consideration of environmental effects in calculations. Such comparisons are vital for improving the accuracy of computational predictions of solid-state properties.
Future Directions and Emerging Research Avenues for Hexabromoethane
Sustainable Synthesis and Green Chemistry Principles
Future research into hexabromoethane synthesis is increasingly focused on aligning with green chemistry principles to minimize environmental impact and enhance efficiency. This involves exploring eco-friendly alternatives to traditional synthesis methods, which can be resource-intensive and generate hazardous waste. ijnc.irresearchgate.net Key areas of development include catalysis-driven transformations, utilizing renewable feedstocks, and implementing solvent-free or aqueous-phase reactions. ijnc.ir The integration of green technologies such as flow chemistry and biocatalysis is also gaining traction. ijnc.ir Computational tools and machine learning are being explored to optimize reaction conditions for improved efficiency and sustainability in organic synthesis. ijnc.ir The overarching goal is to develop synthetic routes that adhere to principles like atom economy, waste prevention, and the use of safer solvents. synthiaonline.com
Advanced Material Science Applications
This compound's properties may lend themselves to applications in advanced material science, an area focused on developing materials with tailored properties for various sectors, including energy, sustainability, and electronics. tugraz.atmpie.destrath.ac.ukuni-graz.at While specific applications of this compound in this field are not extensively detailed in the provided search results, the broader field of advanced materials science involves understanding the fundamental relationships between synthesis, structure, and properties to discover novel materials. mpie.de Research in this domain encompasses the development of new materials and processes for applications such as electrode materials for batteries, materials for hydrogen technologies, and organic semiconductors. tugraz.at The field also emphasizes sustainable materials, environmentally friendly processes, and recyclability. tugraz.at Given that this compound is a brominated compound, its potential utility might lie in areas requiring materials with specific electronic, optical, or thermal properties, or as a building block for the synthesis of more complex brominated materials.
In-depth Mechanistic Toxicology with Multi-Omics Strategies
Future toxicological studies on this compound are moving towards more in-depth mechanistic investigations, particularly through the application of multi-omics strategies. Multi-omics approaches integrate data from different biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive understanding of how a chemical interacts with biological systems at a molecular level. nih.govembopress.org This integrated approach can reveal complex molecular responses to chemical exposure that may not be apparent from single-omics studies. embopress.org Consortia and initiatives are actively working on integrating multi-omics technologies for chemical safety assessment, aiming to develop innovative tools for understanding toxicity mechanisms. ardigen.com By applying these strategies to this compound, researchers can gain deeper insights into its biological targets, metabolic pathways involved in its processing, and the cascade of molecular events that lead to toxic effects. This can help in identifying biomarkers of exposure and susceptibility, and in understanding potential long-term consequences.
Environmental Remediation Technologies for Perbrominated Compounds
Addressing the environmental persistence of perbrominated compounds, including this compound, is a critical area for future research. These compounds are often resistant to degradation and can accumulate in the environment. mdpi.comresearchgate.netitrcweb.orgnih.gov Remediation strategies are required to protect ecosystems and human health. mdpi.com Research is focusing on developing eco-friendly, cost-effective, and scalable solutions for the degradation and removal of such persistent pollutants. mdpi.com Advanced oxidation processes (AOPs) and electrochemical degradation are being explored as promising remediation technologies for halogenated organic compounds in water. rsc.orgrsc.org These methods aim to break down the pollutants through chemical or electrochemical reactions. Biological degradation, driven by microorganisms, also offers a sustainable method for breaking down these pollutants in soil and other matrices. mdpi.comresearchgate.net Future research needs include developing a quantitative mechanistic understanding of degradation pathways, improving analytical methods for detecting these compounds and their transformation products, and developing new, globally scalable catalysts and processes for their destruction. rsc.org Metal-organic frameworks (MOFs) are also emerging as potential materials for environmental remediation, including the removal of organic pollutants from water. mdpi.com
Q & A
Q. How can researchers design experiments to synthesize hexabromoethane while minimizing polymerization byproducts?
To avoid polymerization during synthesis, methodologies such as photoactivated exchange reactions in carbon tetrachloride under inert atmospheres (e.g., nitrogen or CO₂) are recommended. Irradiation using controlled light sources (e.g., electric bulbs) and frequent aliquoting to monitor free bromine levels via sodium bisulfite extraction can mitigate side reactions . Recrystallization from carbon tetrachloride further purifies the product .
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Raman spectroscopy is critical for determining symmetry and vibrational modes. For this compound, frequencies near 150–300 cm⁻¹ (C-Br stretching) and depolarization factors help confirm its D3d symmetry . Infrared (IR) spectroscopy complements this by identifying overtones and combination bands, though Raman is preferred due to reduced interference from Br-heavy masses .
Q. How do crystallographic parameters inform the structural analysis of this compound?
X-ray diffraction studies reveal hexagonal packing with space group Qf and lattice ratios a:b:c = 1.1278:1:0.6270. These parameters align with isomorphous halogenated ethanes (e.g., hexachloroethane), aiding in comparative crystallographic modeling .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data on this compound’s supramolecular interactions?
Density functional theory (DFT) at the B3LYP/6-31G level optimizes geometries and calculates binding energies (e.g., −22848 kJ/mol for this compound-cyclopentadienyl ruthenium bromide complexes). Discrepancies in Br···Br distances (2.8–3.2 Å experimentally vs. 3.1–3.4 Å computationally) can be addressed by refining basis sets (e.g., LANL2DZ for Br) and incorporating solvent effects . Hirshfeld surface analysis further quantifies intermolecular contributions (e.g., Br···H: 8.0%; Br···Br: 7.1%) .
Q. What experimental protocols are recommended for analyzing halogen-bonding vs. electrostatic interactions in this compound complexes?
Combine X-ray crystallography with electrostatic potential (ESP) mapping. For example, ESP surfaces of Ru-Br-(CO)2-cyclopentadienyl complexes show strong negative potentials at Br sites, while this compound exhibits positive potentials, favoring electrostatic over halogen-bonding interactions. Synchrotron-based charge-density analysis can validate these findings .
Q. How do isotopic labeling and irradiation conditions affect this compound’s reactivity in photoactivated studies?
Use <sup>82</sup>Br isotopic tracers during irradiation to track bromine exchange kinetics. Pile irradiation in CCl4 generates free bromine radicals, which recombine with this compound. Scintillation counting of aliquots quantifies radioactivity decay, correlating with reaction progress .
Methodological Contradictions & Resolution
Q. Why do discrepancies exist in reported C-Br bond lengths between crystallographic and computational studies?
Crystallographic data (e.g., 1.94–1.97 Å) may differ from DFT-optimized geometries (1.89–1.93 Å) due to crystal packing stresses and thermal motion. Hybrid QM/MM models that incorporate lattice constraints improve agreement .
Q. How should researchers address conflicting reports on this compound’s stability under varying temperatures?
Controlled thermostatic baths (e.g., 0–25°C) and differential scanning calorimetry (DSC) can identify phase transitions. This compound’s orthorhombic low-temperature form (a:b:c = 1.1012:1:0.6098) transitions to monoclinic above 0°C, explaining stability variations in earlier studies .
Data Reporting Standards
- Experimental Replication : Detailed irradiation parameters (wavelength, duration) and solvent purity must be documented to ensure reproducibility .
- Computational Transparency : Report basis sets, convergence criteria, and software versions (e.g., Gaussian 16 vs. ORCA) for DFT studies .
- Crystallographic Validation : Include CIF files with R-factors and thermal displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
